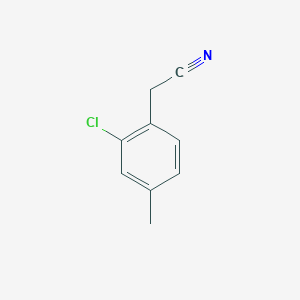

2-(2-Chloro-4-methylphenyl)acetonitrile

Description

2-(2-Chloro-4-methylphenyl)acetonitrile is a nitrile derivative featuring a chlorinated aromatic ring substituted with a methyl group at the 4-position and a chlorine atom at the 2-position. Its molecular formula is C₉H₈ClN, with a molecular weight of 165.62 g/mol.

Properties

IUPAC Name |

2-(2-chloro-4-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZZLMQVCNCGLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methylphenyl)acetonitrile typically involves the reaction of 2-chloro-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, yielding the desired acetonitrile derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methylphenyl)acetonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides, amines, or other derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic substitution: Sodium cyanide (NaCN) in DMF under reflux.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Nucleophilic substitution: Amides, amines, or other nitrile derivatives.

Reduction: 2-(2-Chloro-4-methylphenyl)ethylamine.

Oxidation: 2-(2-Chloro-4-methylphenyl)acetic acid.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(2-Chloro-4-methylphenyl)acetonitrile exhibits notable antimicrobial properties. It has been tested against various bacterial strains, revealing effectiveness particularly against resistant strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Listeria monocytogenes | 16 μg/mL |

These findings suggest that the compound could serve as a candidate for developing new antibiotics targeting resistant strains of bacteria.

Anticancer Properties

In addition to its antimicrobial effects, this compound has demonstrated potential anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction.

Table 2: Anticancer Activity

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results highlight the compound's potential as a lead structure for novel anticancer agents.

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis. Its chemical structure allows it to participate in various reactions, making it useful for creating more complex molecules.

Synthetic Pathways

The compound can undergo nucleophilic attacks due to its nitrile group, allowing for diverse synthetic applications. Several methods for its synthesis have been reported, emphasizing its role in generating other functionalized compounds .

Case Study: Synthesis of Antimicrobial Agents

A study investigated the synthesis of new antimicrobial agents based on the structure of this compound. By modifying the compound's structure, researchers aimed to enhance its potency and broaden its spectrum of activity against various pathogens.

Case Study: Anticancer Drug Development

Another research effort focused on developing anticancer drugs utilizing derivatives of this compound. The study explored how structural modifications influenced biological activity, leading to promising candidates for further development .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)acetonitrile depends on its specific application. In general, the nitrile group can interact with various biological targets, including enzymes and receptors, through nucleophilic addition or substitution reactions. The chlorine and methyl substituents on the benzene ring can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly alter the compound’s properties. Below is a comparative analysis with key analogs:

Key Observations :

- Electron Effects : The methyl group in this compound donates electrons via hyperconjugation, slightly counteracting the chlorine’s electron-withdrawing effect. This contrasts with dichloro analogs (e.g., 2-(2,4-Dichlorophenyl)acetonitrile), which exhibit stronger electrophilic character .

- Lipophilicity: The methyl group increases lipophilicity compared to polar derivatives like 2-[(4-Chlorophenyl)amino]acetonitrile, which has an NH group capable of hydrogen bonding .

Biological Activity

2-(2-Chloro-4-methylphenyl)acetonitrile is an organic compound characterized by its unique structural features, including a chloro-substituted aromatic ring and a nitrile functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C10H10ClN

- Molecular Weight : 195.65 g/mol

- Structure : The compound features a chloro group at the ortho position and a methyl group at the para position relative to the acetonitrile functional group, influencing its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The nitrile group enhances its susceptibility to nucleophilic attacks, which can lead to significant biochemical interactions.

Interaction with Biological Targets

Research indicates that compounds similar in structure to this compound have demonstrated interactions with key biological targets:

- Protein Kinases : Similar compounds have been shown to inhibit protein kinases, which play critical roles in cell signaling pathways.

- Gene Transcription : Investigations into related compounds have revealed their potential as inhibitors of gene transcription mediated by Rho/MRTF/SRF pathways, suggesting a mechanism for anticancer activity .

Therapeutic Applications

This compound has been explored for various therapeutic applications:

Anticancer Activity

Studies on structurally related compounds have highlighted their anticancer potential. For instance, compounds exhibiting similar functional groups have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanisms often involve the modulation of cellular pathways that control proliferation and apoptosis .

Neuropharmacological Effects

Recent patents indicate that derivatives of this compound may possess sedative and anxiolytic properties. These derivatives act as GABA_A receptor agonists, which are crucial targets for developing medications for anxiety and sleep disorders .

Case Study 1: Antitumor Activity

In a study assessing the antitumor efficacy of related compounds, it was found that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). These findings suggest that modifications to the chemical structure can enhance potency while minimizing cytotoxicity at therapeutic doses .

Case Study 2: Inhibition of Gene Transcription

A phenotypic screening using luciferase assays highlighted that certain analogs significantly inhibited Rho-mediated gene transcription in PC3 prostate cancer cells. This inhibition correlated with reduced cell viability at higher concentrations, indicating a potential pathway for therapeutic intervention in cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-Chloro-2-methylphenol | C7H7ClO | Hydroxyl group; disinfectant use | Antimicrobial properties |

| 2-(2-Chloro-6-methylphenyl)acetonitrile | C10H10ClN | Similar structure but different chloro position | Potential anticancer activity |

| 3-Chloro-4-methylbenzonitrile | C10H8ClN | Different substitution pattern | Pharmaceutical applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.